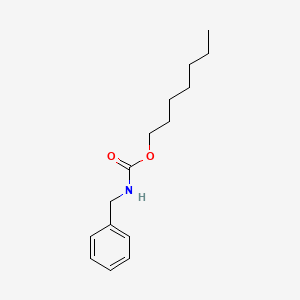

Carbamic acid, (phenylmethyl)-, heptyl ester

CAS No.: 124069-02-9

Cat. No.: VC18420025

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124069-02-9 |

|---|---|

| Molecular Formula | C15H23NO2 |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | heptyl N-benzylcarbamate |

| Standard InChI | InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-18-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |

| Standard InChI Key | MXUHLRHMVNWCRP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)NCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key properties inferred from structural analogs include:

-

Molecular weight: ~263.33 g/mol (calculated from C15H21NO2)

-

Solubility: Moderate solubility in organic solvents like toluene and ethyl acetate, with limited aqueous solubility due to the heptyl chain .

-

Stability: Carbamates generally hydrolyze under acidic or alkaline conditions, but the heptyl chain may slow degradation compared to methyl or ethyl esters.

Comparative data for structurally related carbamates are summarized in Table 1.

Table 1: Comparison of Carbamic Acid Derivatives

Synthetic Methodologies

Nucleophilic Alkylation Approaches

A high-yield synthesis route involves the reaction of benzyl carbamate derivatives with heptyl bromide under phase-transfer conditions. For example, triethylbenzylammonium chloride catalyzes the alkylation of (2,2-dimethoxyethyl)-carbamic acid benzyl ester with allyl bromide in toluene at 50°C, achieving 98% yield . Adapting this method, heptyl bromide could replace allyl bromide to generate the target compound, leveraging the base (KOH) to deprotonate the carbamate nitrogen and facilitate nucleophilic substitution .

Zinc Chloride-Catalyzed Carbamate Formation

Recent advances in carbamate synthesis utilize ZnCl2 as a Lewis acid catalyst to couple alcohols with isocyanates. Applying this to benzylamine and heptyl chloroformate would yield the target compound via the intermediate formation of a mixed carbonate . This method offers advantages in regioselectivity and avoids harsh bases, though yields for heptyl derivatives remain unverified .

Degradation and Environmental Impact

Carbamates undergo hydrolysis to form amines and carbon dioxide, with rates influenced by alkyl chain length. The heptyl chain in benzyl heptyl carbamate likely retards hydrolysis compared to methyl analogues, extending its environmental half-life . Microbial degradation pathways, though unstudied for this compound, may involve esterase-mediated cleavage followed by aromatic ring hydroxylation .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the benzyl or heptyl groups could optimize properties like solubility and target affinity. For instance, introducing electron-withdrawing substituents on the benzyl ring may enhance hydrolytic stability .

Analytical Method Development

High-performance liquid chromatography (HPLC) protocols using C18 reverse-phase columns and UV detection at 254 nm could quantify the compound in environmental samples, addressing current gaps in monitoring data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume